molecular formula C19H18ClN3O4S B2687686 Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-01-1

Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2687686
CAS RN: 851950-01-1
M. Wt: 419.88
InChI Key: GKJYMIYRWWTKCR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a type of heterocyclic aromatic organic compound with the molecular formula C4H4N2. Pyridazine derivatives have been studied for various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives highlights a methodological approach to creating compounds with potential for further chemical modification and biological evaluation. This process involves the hydrolysis, acetylation, and various condensation reactions to produce pyrimidine, Schiff base, and triazolo derivatives, showcasing the chemical versatility of thienoquinoline frameworks (Awad, Abdel-rahman, & Bakhite, 1991).

Pharmacological Screening

  • Pyrazolo[3,4-c]pyridazine derivatives synthesized from Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate were subjected to pharmacological screening, particularly assessing their effects on the central nervous system. This indicates a research interest in exploring the therapeutic potential of such derivatives (Zabska et al., 1998).

Crystal and Molecular Structure Analysis

  • Investigations into the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provide insights into the chemical stability and interactions within the compound. Such studies are fundamental for understanding the potential bioactivity and pharmacological properties of chemical entities (Achutha et al., 2017).

Antibacterial and Antifungal Activities

  • The synthesis of novel thieno[2,3‐c]pyridazines and related heterocycles has been explored, with some compounds being evaluated for their antibacterial and antifungal activities. This underscores the compound's relevance in developing potential antimicrobial agents (Radwan & Bakhite, 1999).

Regioselective Synthesis

  • The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases advanced synthetic techniques to enhance chemical reactions and product yields, demonstrating the ongoing innovation in chemical synthesis methodologies (Machado et al., 2011).

Mechanism of Action

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-4-27-19(26)15-13-9-28-17(21-16(24)10(2)3)14(13)18(25)23(22-15)12-7-5-11(20)6-8-12/h5-10H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYMIYRWWTKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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